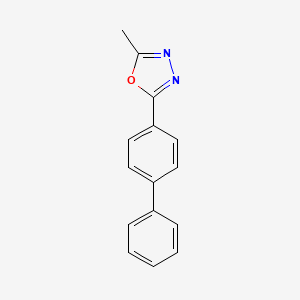
methyl N-benzoyl-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-benzoyl-beta-alanine, also known as N-Benzoyl-L-phenylalanine methyl ester or N-Benzoyl-beta-phenylalanine methyl ester, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using various methods, and its applications in scientific research have been investigated in detail.
Mecanismo De Acción
Methyl N-benzoyl-beta-alanine is a substrate for various enzymes, which catalyze the hydrolysis or esterification of the peptide bond between the benzoyl and beta-alanine groups. The mechanism of enzymatic reactions involving this compound has been investigated using various techniques, such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies have provided insights into the catalytic mechanism of enzymes and the structure-activity relationships of substrates.
Biochemical and Physiological Effects:
Methyl N-benzoyl-beta-alanine has no known biochemical or physiological effects in vivo. However, in vitro studies have shown that this compound can inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter signaling. These studies suggest that methyl N-benzoyl-beta-alanine and its derivatives may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-benzoyl-beta-alanine has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively inexpensive and easy to synthesize using standard laboratory techniques. However, this compound has some limitations, such as its low water solubility and potential toxicity to cells and organisms at high concentrations. Therefore, careful consideration should be given to the choice of experimental conditions and the interpretation of results.
Direcciones Futuras
There are several future directions for research involving methyl N-benzoyl-beta-alanine, including the development of new synthesis methods, the investigation of its interactions with enzymes and other biomolecules, and the exploration of its potential applications in drug discovery and development. In addition, the use of methyl N-benzoyl-beta-alanine and its derivatives as molecular probes for studying enzyme function and regulation is an area of active research. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
Methyl N-benzoyl-beta-alanine can be synthesized using various methods, including the reaction of N-benzoyl-L-phenylalanine with methyl iodide and potassium carbonate, or the reaction of N-benzoyl-L-phenylalanine with methyl chloroformate and triethylamine. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the amount of reagents used, and the choice of solvent.
Aplicaciones Científicas De Investigación
Methyl N-benzoyl-beta-alanine has been widely used in scientific research as a substrate for various enzymes, such as carboxypeptidase A, trypsin, and chymotrypsin. It has also been used as a model compound for investigating the mechanism of enzymatic reactions, such as peptide bond hydrolysis and esterification. In addition, this compound has been used as a building block for the synthesis of various peptides and peptidomimetics, which have potential applications in drug discovery and development.
Propiedades
IUPAC Name |
3-[benzoyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(8-7-10(13)14)11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWYZYVSUMCCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)
![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)


![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)

![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)
